![molecular formula C15H18ClN3O2S2 B6485931 6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215575-14-6](/img/structure/B6485931.png)
6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S .Chemical Reactions Analysis
Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S 3 ˙‾ (is provided in situ from Na 2 S or K 2 S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Anti-Cancer Activity
Thiophene derivatives have been evaluated for their anti-cancer potential. The compound may exhibit anti-tumor effects, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
Thiophenes have demonstrated anti-inflammatory activity. This compound could potentially modulate inflammatory pathways, contributing to the development of novel anti-inflammatory drugs .
Antimicrobial Applications
Thiophenes are known for their antimicrobial properties. The synthesized compound might be effective against bacteria, fungi, or other pathogens, warranting antimicrobial studies .
Anti-Arrhythmic Effects
Given the structural features, this compound could influence cardiac function. Investigating its anti-arrhythmic properties could be valuable .
Kinase Inhibition
Thiophenes often interact with kinases, which play crucial roles in cell signaling. Assessing the compound’s kinase inhibitory activity could reveal potential therapeutic targets .
Estrogen Receptor Modulation
Thiophenes can interact with estrogen receptors. Exploring whether this compound affects estrogen signaling pathways may provide insights into hormone-related diseases .
Material Science Applications
Beyond medicinal uses, thiophenes contribute to material science. They are employed in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors. Investigating whether this compound exhibits such properties could be relevant for industrial applications .
Future Directions
properties
IUPAC Name |
6-ethyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOZMZVNRGCJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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